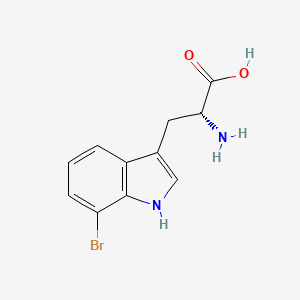

7-Bromo-d-tryptophan

Description

Structural Characteristics and Chemical Properties

The molecular formula C₁₁H₁₁BrN₂O₂ defines its composition, with a molecular weight of 283.12 g/mol . The indole core comprises a bicyclic aromatic system with a bromine substituent at position 7, adjacent to the nitrogen atom. The D-configuration places the amino group in the R configuration, contrasting with the naturally occurring L-enantiomer. Key functional groups include:

- Amino group : Protonated under physiological conditions, enabling hydrogen bonding.

- Carboxylic acid : Participates in peptide bond formation.

- Indole ring : Electrophilic bromination at position 7 alters π-electron density, influencing reactivity.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Indole substitution | Bromine at C7, adjacent to pyrrole nitrogen |

| Amino group | R-configuration in D-enantiomer |

| Side chain | Propanoic acid linked to indole via ethylamine bond |

Physical Constants and Spectroscopic Signatures

Critical physical properties include:

- Melting point : Not explicitly reported, but analogs suggest stability up to 200°C .

- Boiling point : 495.8°C (estimated at 760 mmHg).

- Density : ~1.7 g/cm³ (similar to brominated aromatic compounds).

Spectroscopic characterization involves:

- ¹H NMR : Aromatic protons at δ 7.5 ppm (deshielded H7) and δ 7.2–7.4 ppm (indole H4/H5/H6).

- HPLC-MS : Parent ion m/z 283.12 [M+H]⁺ confirms molecular identity.

- IR : Peaks for NH₂ (3300–3500 cm⁻¹) and COOH (1700 cm⁻¹).

Table 2: Spectroscopic Data Summary

| Technique | Key Signals/Peaks |

|---|---|

| ¹H NMR | δ 7.5 (H7), 7.2–7.4 (H4/H5/H6), 3.2 (CH₂), 1.7 (CH) |

| HPLC-MS | m/z 283.12 [M+H]⁺ |

| IR | 3300–3500 cm⁻¹ (NH₂), 1700 cm⁻¹ (COOH) |

Configuration and Stereochemistry

The D-enantiomer adopts the R-configuration at the α-carbon, contrasting with the L-enantiomer’s S-configuration. This stereochemical difference impacts:

- Enzymatic recognition : D-forms are often excluded from natural metabolic pathways, limiting degradation.

- Receptor binding : Altered spatial arrangement may enhance or diminish affinity for target proteins.

- Crystallization : D-enantiomers may exhibit distinct packing motifs in solid-state structures.

The bromine substituent’s electron-withdrawing effect stabilizes the indole ring’s resonance, influencing solubility and reactivity.

Comparative Analysis with 7-Bromo-L-Tryptophan

While structurally analogous, enantiomeric differences manifest in:

Table 3: Enantiomer Comparison

Key distinctions arise from stereochemistry: the L-form participates in native protein structures, while the D-form is engineered for specific pharmacological or material science applications.

Historical Context in Halogenated Tryptophan Research

Early studies focused on chlorinated derivatives, but bromination gained traction due to enhanced reactivity and selectivity. Landmark developments include:

- Enzymatic halogenation : Discovery of RebH/RebF systems in Lechevalieria aerocolonigenes enabling regioselective bromination.

- Fermentative production : Corynebacterium glutamicum engineered for 7-Br-Trp biosynthesis, achieving 1.2 g/L yields.

- Cross-coupling applications : Heck and Suzuki-Miyaura reactions with 7-bromo-tryptophan for fluorogenic probes.

Historical milestones highlight its role as a synthetic building block and a model for studying halogenase mechanisms.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMOOBBCGTVDGP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Br)NC=C2C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biocatalytic Synthesis Using Tryptophan Synthase Variants

Directed Evolution of Pyrococcus furiosus TrpB

The tryptophan synthase β-subunit (TrpB) from Pyrococcus furiosus (PfTrpB) has been engineered through directed evolution to accept non-native indole derivatives, including 7-bromoindole. Wild-type PfTrpB exhibits minimal activity toward halogenated indoles, but variant Pf5G8, harboring mutations M139L, N166D, and E104G, achieves 60% HPLC yield for 7-bromo-d-tryptophan under optimized conditions. This variant stabilizes the closed conformation of the enzyme, facilitating nucleophilic attack at the C3 position of 7-bromoindole (Figure 1).

Table 1: Halogenated Indole Conversion by PfTrpB Variants

| Catalyst | 7-Bromoindole Conversion (%) | Byproduct Formation (%) |

|---|---|---|

| Pf2B9 | 18 | 42 (isotryptophan) |

| Pf5G8 | 60 | 15 |

| Pf2A6 | <5 | N.D. |

Key mutations in Pf5G8, such as N166D, enhance hydrogen bonding with H275, stabilizing the transition state for C3 alkylation. However, competing N1 alkylation leading to isotryptophan remains a limitation, particularly at substrate concentrations exceeding 10 mM.

Thermotoga maritima TrpB for Enhanced Thermostability

Thermotoga maritima TrpB (TmTrpB) variant 2F3 I184F demonstrates superior thermostability (Topt = 85°C) and achieves 86% conversion of 7-bromoindole to 7-Br-d-Trp in biphasic reaction systems. The I184F mutation enlarges the hydrophobic substrate-binding pocket, accommodating bulkier halogenated indoles while minimizing solvent inactivation.

Fermentative Production via Engineered Corynebacterium glutamicum

Halogenase-Reductase Coexpression Systems

Recombinant Corynebacterium glutamicum strains coexpressing the FAD-dependent halogenase RebH and NADH-flavin reductase RebF from Lechevalieria aerocolonigenes enable de novo synthesis of 7-Br-d-Trp from glucose and sodium bromide. The strain Tp679, featuring a feedback-resistant anthranilate synthase (trpE) and E. coli anthranilate phosphoribosyltransferase (trpD), achieves titers of 1.2 g/L in fed-batch fermentation using HSG complex medium.

Table 2: Fermentation Performance Metrics

| Parameter | Batch Mode (CGXII) | Fed-Batch Mode (HSG) |

|---|---|---|

| 7-Br-d-Trp Titer | 0.3 g/L | 1.2 g/L |

| Biomass Yield | 8.5 g DCW/L | 15.2 g DCW/L |

| Bromide Conversion | 68% | 92% |

Notably, 7-Br-d-Trp inhibits anthranilate phosphoribosyltransferase (IC50 = 0.03 g/L), necessitating intermittent product removal or in situ adsorption.

Substrate Tolerance and Process Optimization

C. glutamicum exhibits remarkable bromide tolerance, with growth rates halved at 50 mM NaBr. However, prolonged exposure to 7-Br-d-Trp concentrations >0.5 g/L induces metabolic burden, reducing tryptophan flux by 40%. Strategies such as resin-based extractive fermentation and promoter engineering of rebH have mitigated these effects, improving space-time yields by 2.3-fold.

Chemical Synthesis and Regioselectivity Challenges

Electrophilic Bromination of Tryptophan

Classical bromination methods using N-bromosuccinimide (NBS) in acidic media yield 7-Br-d-Trp with <30% regioselectivity due to competing electrophilic attack at C5 and C6 positions. Microwave-assisted reactions (100°C, DMF, 10 min) improve selectivity to 65% but require costly protecting groups (e.g., Boc-Trp-OH) to prevent oxidative degradation.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling of 7-Br-d-Trp with arylboronic acids enables diversification but demands anhydrous conditions and inert atmospheres. Recent advances using Pd-XPhos (2 mol%) in THF/water (4:1) achieve 85% coupling efficiency while preserving stereochemical integrity.

Stereochemical Control and Resolution Techniques

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison for 7-Br-d-Trp Production

| Method | Yield (%) | ee (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Pf5G8 Biocatalysis | 60 | >99 | Moderate | 220 |

| C. glutamicum | 91 | >99 | High | 150 |

| Chemical Bromination | 30 | 50 | Low | 450 |

| Chiral Resolution | 20 | 98 | Low | 620 |

Fermentative production emerges as the most cost-effective and scalable approach, though biocatalytic methods offer advantages in reaction modularity for non-natural derivatives.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-d-tryptophan undergoes various chemical reactions, including:

Oxidation and Reduction Reactions: The indole ring of this compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Substitution Reactions: Palladium catalysts, aryl or alkenyl boronic acids, and bases such as potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the indole ring.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

7-Br-Trp has a wide array of applications across different fields:

1. Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing complex organic molecules and natural products. The unique bromination allows for various chemical reactions, including Suzuki-Miyaura cross-coupling and other transition metal-catalyzed reactions .

2. Biology

- Precursor for Bioactive Compounds : 7-Br-Trp is involved in the biosynthesis of proteasome inhibitors and other bioactive compounds that play roles in cellular signaling and metabolism .

3. Medicine

- Therapeutic Potential : Derivatives of 7-Br-Trp exhibit potential in anticancer and antimicrobial therapies. For instance, compounds derived from brominated tryptophans have shown efficacy against various cancer cell lines .

4. Industry

- Specialty Chemicals Production : The compound's modified structure allows it to be used in producing specialty chemicals with unique properties that are valuable in various industrial applications .

Case Study 1: Fermentative Production

A study demonstrated the successful fermentative production of 7-Br-Trp using Corynebacterium glutamicum. In a scaled-up process to a working volume of 2 L, titers reached up to 1.2 g/L under fed-batch fermentation conditions. Characterization was performed using NMR and LC-MS techniques .

Case Study 2: Neuropharmacological Effects

Research has indicated that bromotryptophan derivatives can modulate neurotransmitter systems. These compounds have therapeutic implications for treating mood disorders and neurodegenerative diseases, showcasing their potential as pharmacological agents .

Summary Table of Biological Activities

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 7-Bromo-d-Tryptophan | Bromination at position 7 | Modulates neurotransmitter systems |

| 6-Bromo-d-Tryptophan | Bromination at position 6 | Different receptor interaction profile |

| 5-Bromo-L-Tryptophan | Bromination at position 5 | Potential anti-cancer properties |

| 7-Chloro-d-Tryptophan | Chlorination instead of bromination | Different biological activity |

Mechanism of Action

The mechanism of action of 7-Bromo-d-tryptophan involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of anthranilate phosphoribosyltransferase, an enzyme involved in the biosynthesis of tryptophan . This inhibition can lead to the accumulation of intermediates and affect cellular metabolism. Additionally, this compound can serve as a substrate for halogenase enzymes, leading to the formation of halogenated derivatives with unique biological activities .

Comparison with Similar Compounds

Positional Isomers of Brominated Tryptophan

Bromination of tryptophan can occur at positions 4-, 5-, 6-, or 7- on the indole ring, yielding distinct isomers. For example:

- 7-Bromo-L-tryptophan (CAS: 75816-19-2): The L-enantiomer of 7-bromo-D-tryptophan, sharing identical molecular weight and formula but differing in stereochemistry. This enantiomer is more commonly studied due to its natural occurrence in enzymatic systems .

- 5-Bromo-D-tryptophan : A positional isomer with bromine at the 5-position. This substitution alters electronic properties and binding affinity in enzymatic reactions compared to the 7-bromo derivative .

Key Difference : The position of bromination significantly impacts reactivity and biological activity. Enzymes like flavin-dependent tryptophan halogenases (e.g., RebH) selectively brominate at the 7-position, a process elucidated via crystallographic studies .

Enantiomeric Pair: D vs. L Forms

- 7-Bromo-L-tryptophan (CAS: 75816-19-2): Widely used in studies of tryptophan hydroxylase and serotonin biosynthesis due to its natural L-configuration. Its D-enantiomer (this compound) is less prevalent in biological systems but serves as a critical chiral building block in synthetic chemistry .

- Physicochemical Properties : Both enantiomers share identical molecular formulas and densities. However, their optical rotation and interactions with chiral enzymes differ, influencing applications in drug development and asymmetric catalysis .

Halogen-Substituted Analogs

Replacing bromine with other halogens modifies steric and electronic profiles:

- 7-Fluoro-L-tryptophan (CAS: Not specified in evidence): Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and alter metabolic stability compared to bromine .

- 7-Chloro-D-tryptophan : Chlorine’s intermediate size between fluorine and bromine offers a balance of reactivity and stability, though it is less commonly reported in literature.

Biological Implications : Bromine’s larger size enhances van der Waals interactions in enzyme active sites, making 7-bromo derivatives more potent inhibitors in some halogenase assays compared to fluoro or chloro analogs .

Non-Halogenated Structural Analogs

- DL-7-Azatryptophan (CAS: 7303-50-6): Features a nitrogen atom replacing a carbon in the indole ring, altering aromaticity and hydrogen-bonding capacity. This modification is used to probe enzyme mechanisms or disrupt protein folding .

- N-Acetyl-L-tryptophan (CAS: 1218-34-4): An acetylated derivative with improved membrane permeability, often employed in peptide synthesis and drug delivery studies .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

7-Bromo-D-tryptophan (7-Br-Trp) is a halogenated derivative of the amino acid tryptophan, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of 7-Br-Trp, including its mechanisms of action, biochemical properties, applications in research and medicine, and relevant case studies.

Target of Action

7-Br-Trp acts primarily through its interaction with various biomolecules in cellular environments. Its halogenation alters the chemical properties of tryptophan, enhancing its reactivity and lipophilicity, which may facilitate its penetration through biological membranes.

Mode of Action

The bromination at position 7 on the indole ring modifies the compound's interaction with neurotransmitter systems, potentially influencing serotonin pathways. This alteration can enhance or modify the physiological effects associated with tryptophan derivatives.

Production and Pathways

7-Br-Trp is synthesized through the halogenation of L-tryptophan, typically using microbial fermentation processes involving Corynebacterium glutamicum. This organism can tolerate high concentrations of sodium bromide during fermentation, although growth rates are adversely affected at higher concentrations of 7-Br-Trp .

Cellular Effects

Research indicates that 7-Br-Trp can inhibit specific enzymatic activities, such as anthranilate phosphoribosyltransferase, which is crucial in tryptophan metabolism. The inhibition occurs at concentrations as low as 0.03 g L .

Applications in Research and Medicine

7-Br-Trp has a wide range of applications across various fields:

- Chemistry : It serves as a building block for synthesizing complex organic molecules and natural products.

- Biology : The compound acts as a precursor for bioactive compounds, including proteasome inhibitors.

- Medicine : Derivatives of 7-Br-Trp exhibit potential therapeutic applications, particularly in anticancer and antimicrobial treatments .

- Industry : It is utilized in producing specialty chemicals with unique properties due to its modified structure.

Case Study 1: Fermentative Production

A study demonstrated the fermentative production of 7-Br-Trp using recombinant Corynebacterium glutamicum. The production was scaled up to a working volume of 2 L, achieving titers up to 1.2 g L in fed-batch fermentation conditions. The isolated compound was characterized using NMR and LC-MS techniques .

Case Study 2: Neuropharmacological Effects

Research into bromotryptophan derivatives has highlighted their potential roles in neuropharmacology. These compounds have been shown to modulate neurotransmitter systems, suggesting therapeutic implications for mood disorders and neurodegenerative diseases.

Summary Table of Biological Activities

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Bromination at position 7 without protective groups | Involved in neurotransmitter modulation |

| 6-Bromo-D-Tryptophan | Bromination at position 6 | Different receptor interaction profile |

| 5-Bromo-L-Tryptophan | Bromination at position 5 | Potential anti-cancer properties |

| 7-Chloro-D-Tryptophan | Chlorination instead of bromination | Different biological activity |

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 7-Bromo-d-tryptophan, and how can researchers optimize yield and purity?

- Methodological Answer : Begin by reviewing protocols for bromination of tryptophan derivatives, focusing on regioselectivity at the 7-position. Optimize reaction conditions (e.g., solvent, temperature, catalyst) using design-of-experiment (DoE) frameworks to maximize yield. Validate purity via HPLC with UV/Vis detection and confirm structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS). Address impurities by adjusting recrystallization solvents or employing preparative chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Combine NMR (H, C, and 2D techniques like COSY/HSQC) to assign stereochemistry and confirm bromine substitution. Use infrared (IR) spectroscopy to identify functional groups (e.g., indole NH stretches). Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight. For quantitative analysis, pair UV spectroscopy with HPLC to assess concentration and stability under varying pH/temperature conditions .

Q. How should researchers design in vitro assays to evaluate the stability of this compound under physiological conditions?

- Methodological Answer : Simulate physiological environments (e.g., phosphate-buffered saline at pH 7.4, 37°C) and monitor degradation kinetics via LC-MS. Include controls for photodegradation (light-exposed vs. dark conditions) and oxidative stress (e.g., hydrogen peroxide exposure). Compare half-life calculations across conditions using nonlinear regression models .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Conduct a scoping review to identify variables causing discrepancies (e.g., cell line specificity, assay protocols). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design replication studies. For example, standardize IDO enzyme activity assays (e.g., kynurenine quantification via HPLC) across labs, controlling for substrate concentration and incubation time. Apply meta-analysis to reconcile conflicting data .

Q. How does this compound modulate indoleamine 2,3-dioxygenase (IDO) activity compared to other tryptophan derivatives?

- Methodological Answer : Perform competitive inhibition assays using recombinant IDO. Compare IC values of this compound with L-tryptophan and other halogenated analogs. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities, followed by mutagenesis studies to validate interaction sites. Correlate in silico predictions with enzymatic kinetics data .

Q. What methodologies are appropriate for investigating the enantiomeric specificity of this compound in biological systems?

- Methodological Answer : Synthesize both D- and L-enantiomers via chiral resolution (e.g., chiral HPLC or enzymatic catalysis). Test activity in cell-based assays (e.g., T-cell proliferation assays, referencing IDO’s role in immune tolerance). Use circular dichroism (CD) to monitor conformational stability and compare bioavailability via pharmacokinetic studies in model organisms .

Q. How can computational modeling predict the interaction between this compound and target enzymes?

- Methodological Answer : Employ molecular dynamics (MD) simulations (e.g., GROMACS) to study binding dynamics over microsecond timescales. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (k, k). Use QSAR models to correlate structural features (e.g., bromine electronegativity) with inhibitory potency .

Methodological Guidance for Addressing Challenges

- Data Contradictions : Apply systematic error analysis (e.g., Grubbs’ test for outliers) and leverage platforms like PubChem or ChEMBL to cross-validate bioactivity data. Use PICO (Population, Intervention, Comparison, Outcome) frameworks to standardize literature reviews .

- Replication Issues : Share protocols via platforms like Protocols.io to enhance reproducibility. Pre-register studies on Open Science Framework (OSF) to reduce bias .

- Literature Gaps : Use keyword strategies (e.g., "this compound" AND "IDO inhibition" OR "immune modulation") in PubMed/Scopus. Expand searches to preprint servers (e.g., bioRxiv) for emerging data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.